N-benzyl-2,1,3-benzoxadiazol-4-amine
Description
Properties
IUPAC Name |
N-benzyl-2,1,3-benzoxadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)9-14-11-7-4-8-12-13(11)16-17-15-12/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSNVBUGHVTJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,1,3-benzoxadiazol-4-amine typically involves the following steps:
Formation of the Benzoxadiazole Core: The initial step involves the formation of the 2,1,3-benzoxadiazole core. This can be achieved through the cyclization of o-nitroaniline derivatives with appropriate reagents.
Benzylation: The benzyl group is introduced by reacting the benzoxadiazole core with benzyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group in the benzoxadiazole core can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Benzyl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation: Formation of benzoxadiazole derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-benzyl-2,1,3-benzoxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-benzyl-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The benzoxadiazole scaffold is highly tunable, with substituents significantly altering electronic properties and bioactivity. Below is a comparative analysis of N-benzyl-2,1,3-benzoxadiazol-4-amine and its analogs:
Key Observations :
- Electron Effects : Nitro groups (e.g., CAS 18378-20-6) increase electrophilicity, enhancing interactions with biological targets like MXD3 but reducing solubility . Methoxy or benzyloxy groups improve solubility but may reduce target affinity.
- Bioavailability : Nitro-substituted derivatives (e.g., 10074-G5/S764609) show promising in vitro activity but poor in vivo performance due to metabolic instability or poor absorption .
- Synthetic Flexibility : Bromine or thiol-containing substituents (e.g., CAS 1246965-49-0) allow conjugation or labeling applications .
Antimicrobial and Antioxidant Profiles :
- N-Benzyl triazolyl nitrones (): Show radical scavenging (64.5–96% DPPH inhibition) and lipoxygenase inhibition (IC₅₀ = 10 µM) .
Targeted Therapeutics :
- MXD3 Inhibition : The nitro-substituted derivative 7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine (S764609) binds MXD3, a transcriptional regulator, but requires formulation optimization for in vivo efficacy .
Physicochemical and Spectroscopic Data
Biological Activity
N-benzyl-2,1,3-benzoxadiazol-4-amine is a nitrogen-containing heterocyclic compound with significant biological activity. This compound has garnered attention due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound features a benzoxadiazole core with a benzyl substituent at the nitrogen position. The molecular formula is with a molecular weight of approximately 230.25 g/mol. Its structure is characterized by the presence of both an amine and a benzoxadiazole moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can undergo various chemical transformations, such as reduction and substitution reactions, which may lead to the formation of reactive intermediates that interact with cellular components. This interaction can modulate enzyme activity and influence cellular pathways critical for various biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It has been tested against different cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
- Fluorescent Properties : The compound's unique photophysical properties make it an excellent candidate for use as a fluorescent probe in biological imaging techniques. Its fluorescence allows for the visualization of biological processes at the molecular level .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics .
- Anticancer Study : In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| This compound | Benzoxadiazole core with benzyl substitution | Antimicrobial and anticancer activities; fluorescent properties |
| 5-Nitro-2,1,3-benzoxadiazol-4-amine | Nitro group at position 5 | Significant fluorescence; potential as a fluorescent probe |
| N-(4-chlorophenyl)-5-nitro-2,1,3-benzoxadiazol-4-amine | Chlorophenyl substitution | Enhanced reactivity; potential improved biological activity |
Q & A
Q. Basic Research Focus
How do structural modifications (e.g., halogenation) affect bioactivity?
Advanced Research Focus
Halogenation at the benzoxadiazole ring alters electronic properties and target affinity:
- Chlorine : Increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes .
- Fluorine : Improves metabolic stability and blood-brain barrier penetration .
Example : 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine showed antifungal MIC = 31.25 µg/mL, attributed to methoxy groups enhancing membrane interaction .
What are the limitations of current research on benzoxadiazole derivatives?
Q. Critical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
